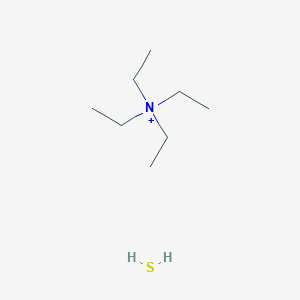
Sulfane;tetraethylazanium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sulfane;tetraethylazanium, also known as this compound, is a useful research compound. Its molecular formula is C8H22NS+ and its molecular weight is 164.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Overview
Sulfane; tetraethylazanium, commonly referred to as tetraethylammonium (TEA), is a quaternary ammonium compound with diverse applications in various fields, including electrochemistry, catalysis, and materials science. This article explores its scientific research applications, highlighting key case studies and providing comprehensive data tables.
Electrochemical Applications
Tetraethylammonium as an Electrolyte:
Tetraethylammonium salts have been investigated for their potential as electrolytes in electrochemical devices. For instance, tetraethylammonium perfluorobutanesulfonate has been proposed as an alternative salt for electric double-layer capacitors. This compound enhances ionic conductivity and stability in electrolyte solutions, making it a promising candidate for energy storage applications .
Case Study:
A study demonstrated that tetraethylammonium perfluorobutanesulfonate exhibited superior performance compared to traditional electrolytes, with improved charge-discharge cycles and efficiency in energy storage systems. This advancement is crucial for developing more efficient capacitors that can meet the growing energy demands.
Catalytic Applications
Oxidation Reactions:
Tetraethylammonium compounds have shown efficacy as oxidants in various chemical reactions. For example, tetraethylammonium bromide has been used to facilitate the oxidation of sulfide polymers, enhancing their surface properties and reactivity .
Case Study:
In a controlled oxidation method, tetraethylammonium bromide was employed to oxidize polyphenylene sulfide (PPS) resins. The results indicated significant improvements in surface oxidation, leading to enhanced adhesion properties and potential applications in coatings and adhesives.
Material Science Applications
Synthesis of Functional Materials:
Tetraethylammonium derivatives are also utilized in the synthesis of functional materials. Research has shown that these compounds can act as phase transfer catalysts in various reactions, enabling the formation of complex materials with tailored properties .
Case Study:
A recent optimization study focused on synthesizing deep eutectic solvents (DESs) using tetraethylammonium-based compounds. The DESs were characterized for their ability to extract dibenzothiophene from model oil effectively. The optimized conditions led to a desulfurization efficiency exceeding 99%, showcasing the potential of tetraethylammonium derivatives in environmental applications .
Summary Table of Applications
| Application Area | Compound Used | Key Findings |
|---|---|---|
| Electrochemistry | Tetraethylammonium perfluorobutanesulfonate | Improved ionic conductivity and stability in capacitors |
| Catalysis | Tetraethylammonium bromide | Enhanced oxidation of sulfide polymers for better surface properties |
| Material Science | Tetraethylammonium-based deep eutectic solvents | High desulfurization efficiency (>99%) for environmental remediation |
属性
CAS 编号 |
10408-33-0 |
|---|---|
分子式 |
C8H22NS+ |
分子量 |
164.33 g/mol |
IUPAC 名称 |
sulfane;tetraethylazanium |
InChI |
InChI=1S/C8H20N.H2S/c1-5-9(6-2,7-3)8-4;/h5-8H2,1-4H3;1H2/q+1; |
InChI 键 |
PDXVLTXYBDAGQZ-UHFFFAOYSA-N |
SMILES |
CC[N+](CC)(CC)CC.S |
规范 SMILES |
CC[N+](CC)(CC)CC.S |
同义词 |
Tetraethylammonium hydrogen sulfide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















